molecular formula C18H17N3O4 B14323982 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one CAS No. 101231-85-0

2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one

Cat. No.: B14323982
CAS No.: 101231-85-0
M. Wt: 339.3 g/mol
InChI Key: VTSHYLYJDMFLOW-VOTSOKGWSA-N
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Description

2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrido[2,3-d]pyrimidin-4(3H)-one precursor under basic conditions. The reaction may require catalysts such as piperidine or pyridine and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidin-4(3H)-one ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxystyryl)pyridine
  • 2-(3,4,5-Trimethoxystyryl)quinoline
  • 2-(3,4,5-Trimethoxystyryl)benzimidazole

Uniqueness

2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

101231-85-0

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17N3O4/c1-23-13-9-11(10-14(24-2)16(13)25-3)6-7-15-20-17-12(18(22)21-15)5-4-8-19-17/h4-10H,1-3H3,(H,19,20,21,22)/b7-6+

InChI Key

VTSHYLYJDMFLOW-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=N3)C(=O)N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

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